5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole
Overview
Description
5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole is a heterocyclic organic compound that contains a tetrazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole typically involves the reaction of 1-methyl-1H-tetrazole with chloromethylating agents. One common method is the reaction of 1-methyl-1H-tetrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality. The choice of solvents, catalysts, and purification methods is critical to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the substituents, leading to different functionalized tetrazoles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in appropriate solvents.
Major Products
The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as thermal stability or conductivity.
Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as DNA or proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-tetrazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(chloromethyl)-1H-tetrazole: Lacks the methyl group at the 1-position, which can affect its steric and electronic properties.
5-(bromomethyl)-1-methyl-1H-1,2,3,4-tetrazole: Similar structure but with a bromomethyl group, which can lead to different reactivity and selectivity in chemical reactions.
Uniqueness
5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and properties. The chloromethyl group allows for versatile functionalization through nucleophilic substitution, while the methyl group at the 1-position can influence the compound’s stability and interaction with other molecules.
Properties
IUPAC Name |
5-(chloromethyl)-1-methyltetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4/c1-8-3(2-4)5-6-7-8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMQSOGTBSMUQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480379 | |
Record name | 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57235-84-4 | |
Record name | 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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